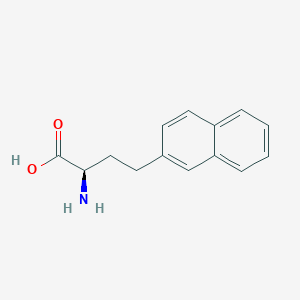
(R)-a-Amino-2-naphthalenebutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-a-Amino-2-naphthalenebutanoic acid is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring system and an amino group attached to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-a-Amino-2-naphthalenebutanoic acid typically involves multiple steps, starting with the construction of the naphthalene core One common approach is the Friedel-Crafts acylation of naphthalene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-a-Amino-2-naphthalenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Typical reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are used.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Nitro-naphthalene, halogenated naphthalene derivatives.
Applications De Recherche Scientifique
(R)-a-Amino-2-naphthalenebutanoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (R)-a-Amino-2-naphthalenebutanoic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
(R)-a-Amino-2-naphthalenebutanoic acid can be compared with other similar compounds, such as:
Naphthalenebutanoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
Amino-naphthalene derivatives: Variations in the position and nature of the amino group can lead to different biological activities and applications.
Propriétés
IUPAC Name |
(2R)-2-amino-4-naphthalen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUTYGDMYCFQF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
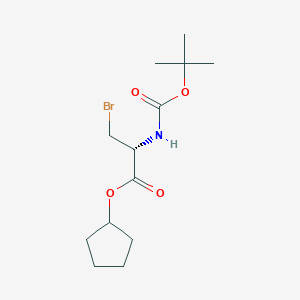
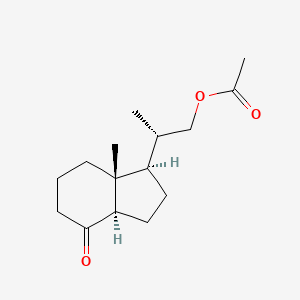


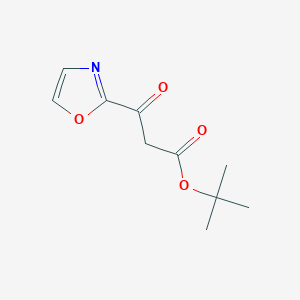
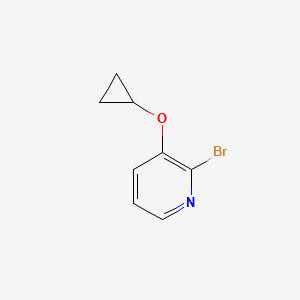

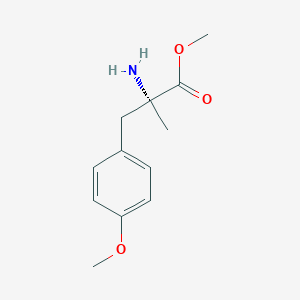


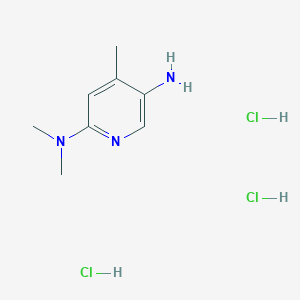
![2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid](/img/structure/B8097361.png)


